![molecular formula C24H18ClF2N4O7P B560353 3(4H)-吡啶甲酰胺,N-[4-[(2-氨基-3-氯-4-吡啶基)氧基]-3-氟苯基]-5-(4-氟苯基)-4-氧代-1-[(膦酰氧)甲基]- CAS No. 1174161-69-3](/img/structure/B560353.png)
3(4H)-吡啶甲酰胺,N-[4-[(2-氨基-3-氯-4-吡啶基)氧基]-3-氟苯基]-5-(4-氟苯基)-4-氧代-1-[(膦酰氧)甲基]-
描述
3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-, also known as 3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-, is a useful research compound. Its molecular formula is C24H18ClF2N4O7P and its molecular weight is 578.85. The purity is usually 95%.
BenchChem offers high-quality 3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
激酶抑制作用于癌症治疗
该化合物已被确定为 Met 激酶超家族的有效且选择性抑制剂,在 Met 依赖性人胃癌异种移植模型中显示出显着的肿瘤抑制。由于其令人印象深刻的体内功效和有利的药代动力学和临床前安全性,该衍生物已进入 I 期临床试验,突出了其作为肿瘤学治疗剂的潜力 G. M. Schroeder 等人,2009。
药物化学中的合成和表征
在药物化学中,该化合物的衍生物已使用包括 FT-IR、NMR 和 X 射线衍射在内的各种技术进行合成和表征。这些研究不仅有助于理解该化合物的结构特性,还有助于理解其潜在的非线性光学 (NLO) 特性和与生物靶标(如微管蛋白)的相互作用,这可以为其在抗癌活性中的应用提供信息 R. Jayarajan 等人,2019。
抗惊厥特性
对相关化合物抗惊厥特性的探索已经进行,提供了对该衍生物潜在神经应用的见解。对这些化合物中氢键的研究有助于理解它们的稳定性和反应性,这对于设计具有特定神经靶标的药物至关重要 M. Kubicki 等人,2000。
镇痛特性增强
对相关吡啶和嘧啶衍生物的镇痛特性研究表明,可以通过化学修饰增强止痛能力的潜力。这项研究可以为开发具有更高疗效和特异性的新型镇痛药铺平道路 I. Ukrainets 等人,2015。
作用机制
Target of Action
BMS-817378, also known as BMS-777607, is a potent and selective inhibitor of MET . It also targets other tyrosine kinases such as Axl, Ron, and Tyro3 . These targets play crucial roles in various cellular processes, including cell growth, survival, and differentiation.
Mode of Action
BMS-817378 acts as an ATP-competitive inhibitor for its targets . It potently blocks the autophosphorylation of c-Met, thereby inhibiting its activity . This results in the selective inhibition of proliferation in MET-driven tumor cell lines .
Biochemical Pathways
By inhibiting MET and other related targets, BMS-817378 affects several biochemical pathways. The inhibition of c-Met autophosphorylation leads to the dose-dependent inhibition of the phosphorylation of downstream signaling molecules, including ERK, Akt, p70S6K, and S6 . These pathways are involved in cell growth, survival, and differentiation.
Pharmacokinetics
It’s known that bms-817378 is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract
Result of Action
BMS-817378 has shown to have significant effects at the molecular and cellular levels. It effectively inhibits HGF-induced cell scattering, suppresses stimulated cell migration and invasion in a dose-dependent fashion . Moreover, it has been shown to have an antiproliferative effect on MET-driven tumor cell lines .
Action Environment
It’s worth noting that the drug has been co-developed for use in china , suggesting that geographical and demographic factors, as well as local disease prevalence, may play a role in its development and use
属性
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZWUPUSDCGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What are the primary targets of BMS-817378 and its active metabolite?
A1: BMS-817378 is a prodrug, meaning it is inactive until metabolized in the body. While the abstract doesn't explicitly state the targets of BMS-817378, it reveals that it is a prodrug of BMS-794833. It further identifies BMS-794833 as a "dual Met/VEGFR-2 inhibitor" []. This means that BMS-794833, and by extension, the active metabolite of BMS-817378, targets both the MET receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR-2). These receptors are involved in various cellular processes, including cell growth, survival, and angiogenesis, making them relevant targets in cancer treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。